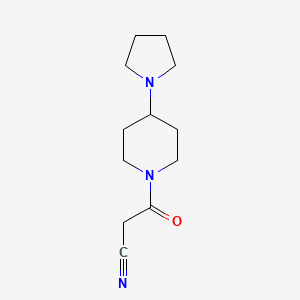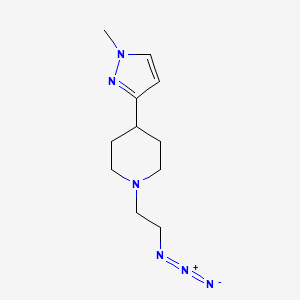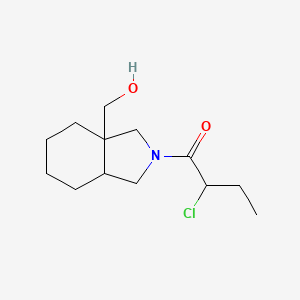
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butan-1-one
Vue d'ensemble
Description
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butan-1-one is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Decomposition of Environmental Contaminants A study on the decomposition of methyl tert-butyl ether (MTBE), a gasoline additive, in a cold plasma reactor highlighted the feasibility of using radio frequency (RF) plasma for decomposing environmental contaminants. This approach could be relevant for compounds structurally similar to or derivatives of the chemical , suggesting a potential application in environmental remediation technologies (Hsieh et al., 2011).
Membrane Technology for Gas Separation Research on supported ionic liquid membranes (SILMs) has indicated their superiority over standard polymers for gas separations, such as CO2/N2 and CO2/CH4 separations. This implies that the structure or derivatives of "2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butan-1-one" might be explored for enhancing the efficiency of SILMs in gas separation processes, especially in capturing CO2 from industrial emissions (Scovazzo, 2009).
Biodegradation and Environmental Fate of Chemical Compounds A comprehensive review on the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the biodegradation pathways and environmental persistence of various chemical compounds, including those structurally related to "this compound." Understanding these mechanisms is crucial for assessing and mitigating the environmental impact of chemical pollutants (Haman et al., 2015).
Downstream Processing in Bioproduction The review on downstream processing of biologically produced diols, including 1,3-propanediol and 2,3-butanediol, highlights the challenges in separating and purifying chemicals from fermentation broths. The chemical could be studied for its potential role in improving the efficiency and cost-effectiveness of downstream processing in the bioproduction of valuable compounds (Xiu & Zeng, 2008).
Sustainable Production of Polymers and Fuels Research on the conversion of plant biomass into furan derivatives emphasizes the role of key intermediates in producing sustainable polymers, functional materials, and fuels. "this compound" could be explored as a precursor or an intermediate in such processes, leveraging biomass as a renewable resource for chemical production (Chernyshev et al., 2017).
Propriétés
IUPAC Name |
1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-11(14)12(17)15-7-10-5-3-4-6-13(10,8-15)9-16/h10-11,16H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMURMLKTPKTZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CCCCC2(C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


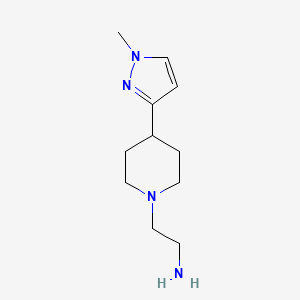
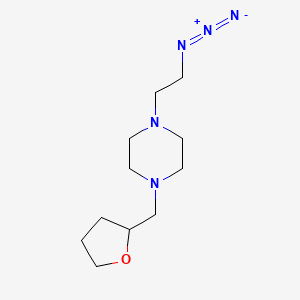
![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478769.png)
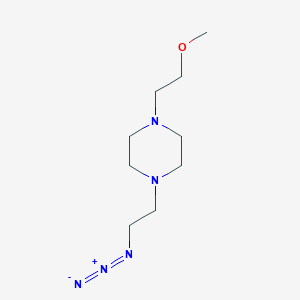
![Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B1478774.png)
![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one](/img/structure/B1478777.png)
![5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine](/img/structure/B1478779.png)
![azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B1478780.png)
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)nicotinic acid](/img/structure/B1478781.png)

